5-Chloro-3-methylbenzo[b]thiophene
Overview
Description
5-Chloro-3-methylbenzo[b]thiophene: is an organic compound with the molecular formula C9H7ClS . It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom at the 5-position and a methyl group at the 3-position. Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-methylbenzo[b]thiophene is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, and it is often overexpressed in many types of cancer .
Mode of Action
This compound interacts with Mcl-1, inhibiting its function . This interaction disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, promoting apoptosis .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway . By inhibiting Mcl-1, it disrupts the balance of pro-apoptotic and anti-apoptotic signals, leading to the activation of downstream effector proteins that execute the apoptotic program .
Pharmacokinetics
It is soluble in methanol , suggesting that it may be well-absorbed in the body.
Result of Action
The inhibition of Mcl-1 by this compound leads to the induction of apoptosis, particularly in cancer cells where Mcl-1 is overexpressed . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylbenzo[b]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorothiophenol with acetone in the presence of polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiols in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include 5-amino-3-methylbenzo[b]thiophene or 5-thio-3-methylbenzo[b]thiophene.
Oxidation: Products include this compound sulfoxide or sulfone.
Reduction: Products include dihydro-5-chloro-3-methylbenzo[b]thiophene.
Scientific Research Applications
Chemistry: 5-Chloro-3-methylbenzo[b]thiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential biological activities, including anticancer and antimicrobial properties. It is used in the development of new therapeutic agents targeting various diseases .
Industry: In the materials science field, this compound is used in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Comparison with Similar Compounds
3-Methylbenzo[b]thiophene: Lacks the chlorine atom at the 5-position.
5-Chlorobenzo[b]thiophene: Lacks the methyl group at the 3-position.
Benzo[b]thiophene: Lacks both the chlorine and methyl substituents.
Uniqueness: 5-Chloro-3-methylbenzo[b]thiophene is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methyl group can affect the compound’s electronic properties and steric hindrance .
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDQVEPXORTQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311985 | |
Record name | 5-Chloro-3-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19404-18-3 | |
Record name | 5-Chloro-3-methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19404-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-methylbenzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019404183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19404-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-3-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene, 5-chloro-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-Chloro-3-methylbenzo[b]thiophene relate to its activity in biological systems?
A1: The research paper titled "Crystal structure of M. tuberculosis InhA in complex with NAD+ and N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide" [] provides insights into the structure-activity relationship of a this compound derivative. The study focuses on a specific derivative, N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide, and investigates its interaction with Mycobacterium tuberculosis InhA, an enzyme crucial for the bacterium's survival. By analyzing the crystal structure of the InhA-inhibitor complex, researchers can identify key interactions between the inhibitor and the enzyme's active site. This information is crucial for understanding how the specific structural features of the this compound scaffold, alongside the substitutions at the 2-position and the phenyl ring, contribute to its inhibitory activity.
Q2: What is the significance of studying 5-HT6 receptor antagonists like those derived from this compound?
A2: The abstract "IP CHARACTERISATION OF K' CHANNELS PRESENT IN INTACT FRAGMENTS OF RAT CEREBRAL ARTERIOLES" [] discusses the role of 5-HT6 receptors and the use of this compound-2-sulfonic acid (4-methoxy-3-piperazin-1-ylphenyl)amide hydrochloride (SB-271046), a this compound derivative, as a potent and selective antagonist for these receptors. 5-HT6 receptors are involved in various neurological processes, and their dysfunction has been linked to disorders like cognitive impairment and anxiety. Developing selective antagonists for these receptors is crucial for understanding their role in both healthy and disease states. Additionally, such antagonists may hold therapeutic potential for treating neurological and psychiatric conditions. The study highlights the importance of continued research into this compound derivatives and their potential as pharmacological tools and therapeutic leads.
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